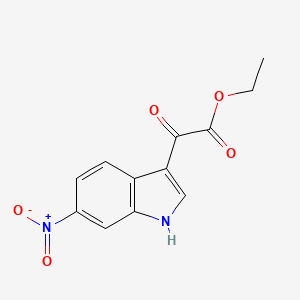

Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate

Description

Contextual Significance of Indole (B1671886) Derivatives in Synthetic and Medicinal Chemistry

The indole scaffold is a privileged structure in the world of chemistry, recognized for its widespread presence in natural products, alkaloids, and pharmacologically active compounds. ijpsr.comresearchgate.net This nitrogen-containing heterocyclic system is a crucial building block for a multitude of bioactive molecules and synthetic intermediates. mdpi.com Over the past decade, research on indole derivatives has expanded significantly, leading to the discovery of new drugs and chemical entities. ijpsr.com

The versatility of the indole ring allows for extensive chemical modifications, enabling the synthesis of a diverse array of derivatives with a wide range of biological activities. nih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. bio-connect.nl The ability of indole derivatives to interact with various biological targets underscores their importance in drug discovery and development. nih.govbio-connect.nl Consequently, the synthesis of novel indole-containing compounds remains a key focus for medicinal chemists aiming to develop new therapeutic agents. mdpi.com

Importance of Alpha-Ketoester and Nitro Functional Groups in Organic Synthesis

The chemical character of Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate is significantly influenced by its two key functional groups: the alpha-ketoester and the nitro group.

Alpha-Ketoesters are a class of organic compounds that feature a ketone and an ester group on adjacent carbon atoms. This arrangement imparts a high degree of electrophilicity to the keto group, making these compounds valuable intermediates in a variety of chemical transformations. beilstein-journals.org They serve as precursors for the synthesis of important molecules such as chiral α-hydroxy esters and various heterocyclic systems. researchgate.netmdpi.com The reactivity of α-ketoesters allows them to participate in numerous reactions, including aldol (B89426) additions, Mannich reactions, and Friedel-Crafts reactions, making them versatile building blocks in organic synthesis. beilstein-journals.orgnih.gov

The Nitro Group (—NO₂) is a powerful electron-withdrawing group that profoundly affects the reactivity of the molecule to which it is attached. wikipedia.org In aromatic systems, the presence of a nitro group can facilitate nucleophilic aromatic substitution reactions. wikipedia.org Nitro compounds are crucial intermediates in organic synthesis, largely because the nitro group can be readily converted into other functional groups, most notably amines (R-NH₂), through reduction. wiley.comnih.gov This transformation is a cornerstone in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. nih.gov The diverse reactivity of the nitro group makes nitro-containing compounds, like nitroindoles, valuable building blocks for creating structurally complex and biologically active molecules. nih.govfrontiersin.org

Research Rationale and Scope for this compound

The specific compound, this compound, combines the structural features of an indole core, an α-ketoester, and a nitro group. This unique combination suggests its potential as a versatile intermediate in synthetic chemistry. Research into nitroindole derivatives has been driven by their wide-ranging biological activities. For instance, various 5-nitroindole (B16589) derivatives have been investigated for their anticancer properties. nih.gov Furthermore, studies on other nitro-substituted indoles have demonstrated their potential as selective ligands for melatonin (B1676174) receptors, highlighting the role of the nitro group's position in determining biological specificity. nih.govacs.org

While extensive research on this compound itself is not widely documented in publicly available literature, its structural components point to several logical research applications. The primary rationale for its synthesis and study would be its use as a building block. The α-ketoester moiety can be targeted for nucleophilic attack to build more complex side chains at the 3-position of the indole ring. Simultaneously, the nitro group at the 6-position can be chemically transformed, most commonly reduced to an amine. This resulting 6-aminoindole (B160974) derivative can then undergo further reactions, such as amide bond formation, to create a library of new compounds for biological screening.

The study of this compound could also be part of broader investigations into the structure-activity relationships of nitroindole derivatives. By systematically modifying the ester and exploring reactions at the keto group, researchers can probe how these changes affect biological outcomes, potentially leading to the development of new therapeutic agents.

Chemical Compound Data

| Property | Data |

| IUPAC Name | ethyl 2-(6-nitro-1H-indol-3-yl)-2-oxoacetate americanelements.com |

| Molecular Formula | C₁₂H₁₀N₂O₅ americanelements.com |

| Molecular Weight | 262.22 g/mol nih.gov |

| CAS Number | 91974-32-2 americanelements.com |

| Appearance | White to yellow solid americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-nitro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)9-6-13-10-5-7(14(17)18)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUKNGHHRBTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281067 | |

| Record name | Ethyl 6-nitro-α-oxo-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91974-32-2 | |

| Record name | Ethyl 6-nitro-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91974-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-nitro-α-oxo-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 2 6 Nitro 3 Indolyl 2 Oxoacetate and Its Structural Analogues

Established Synthetic Pathways to Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate

Traditional synthetic routes to this compound and its analogues typically involve a stepwise approach, focusing first on the formation of the substituted indole (B1671886) ring and then on the introduction of the ethyl glyoxylate (B1226380) side chain.

The introduction of a nitro group onto the indole ring is a critical step in the synthesis of the target molecule. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole nucleus.

Direct nitration of an unsubstituted indole typically occurs at the C3 position due to its high nucleophilicity. Therefore, to achieve C6-nitration, synthetic strategies often begin with appropriately substituted benzene (B151609) precursors. Classic methods like the Fischer, Bartoli, or Larock indole syntheses are employed, starting with a nitro-substituted precursor, such as a nitrophenylhydrazine (B1144169) or a nitroaniline derivative. thieme-connect.com For instance, the Fischer indole synthesis can convert a (4-nitrophenyl)hydrazine and a suitable ketone or aldehyde into a 6-nitroindole (B147325).

Once the 6-nitroindole scaffold is obtained, further functionalization can be carried out. The C6-position can serve as a "molecular switch" for tuning receptor signaling efficacy in certain bioactive indole alkaloids. thieme-connect.com Functionalization strategies at other positions, such as C7, have been developed using iridium-catalyzed borylation, which highlights the possibility of selective C-H activation on the indole ring, even in the presence of a deactivating nitro group. thieme-connect.commsu.edu While direct C6-functionalization of NH-free indoles was historically challenging, recent methods have emerged, such as the scandium-catalyzed C6-alkylation of 2,3-disubstituted indoles. thieme-connect.com

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Reaction of a (nitro-substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. | A versatile and long-standing method for de novo indole ring construction. thieme-connect.com | thieme-connect.com |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent, particularly useful for preparing 7-substituted indoles. thieme-connect.com | Offers a direct route to sterically hindered indoles. thieme-connect.com | thieme-connect.com |

| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. thieme-connect.comnih.gov | Provides access to a wide variety of 2,3-disubstituted indoles. thieme-connect.comnih.gov | thieme-connect.comnih.gov |

| Iridium-Catalyzed Borylation | A C-H activation method for installing a boryl group, which can then be converted to other functional groups. thieme-connect.com | Enables selective functionalization at otherwise unreactive positions like C6 and C7. thieme-connect.commsu.edu | thieme-connect.commsu.edu |

With the 6-nitroindole core in hand, the next step is the introduction of the 2-oxoacetate group at the C3 position. The most common method for this transformation is the Friedel-Crafts acylation. This reaction involves treating the 6-nitroindole with an acylating agent like oxalyl chloride in a suitable solvent. The resulting acyl chloride intermediate is then esterified with ethanol (B145695) to yield the final product, this compound.

Alternatively, ethyl oxalyl chloride can be used directly as the acylating agent. The indole nucleus, being electron-rich, readily undergoes electrophilic substitution at the C3 position. The presence of the electron-withdrawing nitro group at the C6 position deactivates the ring somewhat but does not prevent the C3-acylation.

The synthesis of related (3-indolyl)glycine derivatives, which share a similar structural motif, has been achieved through Friedel-Crafts reactions of indoles with glyoxylate imine or iminium species. nih.gov These methods often require catalysts such as trifluoroacetic acid (TFA) or Lewis acids like Yb(OTf)₃ and TiCl₄ to proceed efficiently. nih.gov

Advanced and High-Efficiency Synthetic Approaches

Modern organic synthesis prioritizes efficiency, atom economy, and environmental considerations. This has led to the development of advanced methods such as one-pot, cascade, and multicomponent reactions, as well as novel catalytic systems.

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. For indole derivatives, one-pot methods have been developed that involve, for example, a Sonogashira coupling followed by a cyclative-hydroamination in a cascade sequence to produce 2-indolyl-C-glycosides. chemistryviews.org Another approach describes a one-pot synthesis of 2-arylindoles from N-(2-methyl-3-nitrophenyl)acetamide and 2-fluorobenzaldehydes under transition-metal-free conditions, involving a cascade of nucleophilic aromatic substitution and Knoevenagel condensation. thieme-connect.com

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are particularly powerful for rapidly building molecular complexity. buchler-gmbh.com Organocatalytic cascade reactions have been used to construct complex indole alkaloids by enabling multiple bond-forming events to occur sequentially in a controlled manner. oup.com For instance, a cascade cyclization following an asymmetric Friedel-Crafts alkylation of an indole can lead to the enantioselective construction of the pyrroloindoline architecture. caltech.edu Similar cascade strategies involving the dearomative spirocyclization of tryptamine-derived isocyanides have been developed to synthesize complex polycyclic spiroindolines. researchgate.net

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.org These reactions are prized for their high efficiency and ability to generate diverse molecular libraries.

Several MCRs have been applied to the synthesis of functionalized indoles. The Petasis boronic acid-Mannich reaction, for example, can be used for C-C bond formation to produce α-(N-substituted indole)carboxylic acids from indoles, ethyl glyoxylic acid, and boronic acids. acs.org Three-component Friedel-Crafts reactions involving indoles, glyoxylate, and an amine can be performed under solvent-free and catalyst-free conditions to yield (3-indolyl)glycine derivatives. researchgate.net Recently, a one-pot MCR was reported for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives from arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, demonstrating the formation of three new bonds in a single step. nih.gov

| Reaction Name/Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Petasis Reaction | Indole, Ethyl Glyoxylic Acid, Boronic Acid | α-(N-substituted indole)carboxylic acids | Forms two C-C bonds in one condensation step. acs.org | acs.org |

| Friedel-Crafts/Mannich Type | Indole, Glyoxylate, Amine | (3-Indolyl)glycine derivatives | Can be performed under solvent-free and catalyst-free conditions. nih.govresearchgate.net | nih.govresearchgate.net |

| Ugi Reaction | Aniline, Glyoxal (B1671930), Formic Acid, Isocyanide | Substituted Indoles | A two-step sequence involving an Ugi MCR followed by acid-induced cyclization. rsc.org | rsc.org |

| Sulfamic Acid-Catalyzed MCR | Arylglyoxal, Aminonaphthoquinone, Indole | Benzo[f]indole-4,9-diones | Rapid, high-yield formation of complex heterocyclic systems. nih.gov | nih.gov |

The development of novel catalytic systems has revolutionized indole synthesis, offering milder reaction conditions and improved selectivity.

Transition Metal-Free Synthesis: Concerns about the cost and toxicity of transition metals have spurred the development of metal-free synthetic routes. bohrium.com These methods often rely on alternative activation strategies. tandfonline.comresearchgate.net For example, transition-metal-free pathways for C-3 functionalization of indoles have been reviewed, highlighting methods like oxidative cross-coupling. researchgate.net One-pot, transition-metal-free approaches have been developed for synthesizing complex indole-fused heterocycles through mechanisms like the Smiles rearrangement. rsc.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. oup.comacs.org Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric Friedel-Crafts aminoalkylation of indoles. acs.org Organocatalytic strategies have been extensively developed for the asymmetric functionalization of indoles, providing access to enantiomerically pure substituted indoles. capes.gov.brnih.gov These methods enable the construction of complex chiral scaffolds, including spiro-oxindoles, through cascade reactions with excellent stereocontrol. oup.comresearchgate.net The design of specific organocatalysts allows for precise control over the reaction pathways, leading to the synthesis of valuable chiral building blocks and complex natural products. caltech.edunih.gov

Synthesis of Precursor Intermediates and Modified Building Blocks

The assembly of the target molecule relies on the availability of appropriately substituted building blocks, namely the 6-nitroindole scaffold and the indolyl glyoxylic acid side chain.

The introduction of a nitro group at the C6 position of the indole ring is a critical first step. Direct nitration of indole itself is often challenging due to the high reactivity of the pyrrole (B145914) ring, leading to a mixture of products and potential decomposition. Therefore, more controlled and regioselective methods are employed.

One effective strategy involves the synthesis of 6-nitroindole derivatives from non-indolic precursors. A notable transition-metal-free method involves the reaction of enaminones with nitroaromatic compounds. rsc.org For instance, the cesium carbonate (Cs₂CO₃)-promoted reaction between β-enaminones and dinitrobenzenes regioselectively affords 6-nitroindoles in moderate to good yields. rsc.org This reaction proceeds through the formation of two new C-C and C-N bonds in a single operation. rsc.org

Classical named reactions also provide pathways to substituted nitroindoles. The Bartoli indole synthesis, which reacts ortho-substituted nitroarenes with vinyl Grignard reagents, is a flexible route to 7-substituted indoles but can be adapted for other isomers. rsc.org Similarly, the Leimgruber-Batcho and Reissert indole syntheses utilize nitro-substituted aromatic precursors to construct the indole ring system with control over substituent placement. nih.gov

Another approach is the modification of an existing indole or indoline. An expeditious one-pot method for synthesizing N-substituted 6-nitroindoles involves the concomitant alkylation and oxidation of 6-nitroindoline. organic-chemistry.org This reaction, using an alkyl halide and sodium hydride (NaH) in dimethylformamide (DMF), provides access to N-alkyl-6-nitroindoles which are valuable for further derivatization. organic-chemistry.org

The choice of method depends on the desired substitution pattern and the availability of starting materials. The following table summarizes key approaches to obtaining the 6-nitroindole scaffold.

| Synthetic Method | Precursors | Key Reagents/Conditions | Primary Product Type | Selectivity |

| Enaminone Annulation | Enaminones, Dinitroaromatics | Cs₂CO₃ | 6-Nitroindoles | High Regioselectivity for C6 |

| Bartoli Synthesis | o-Substituted Nitroarenes, Vinyl Grignard Reagents | Grignard Reagent (3 equiv.) | 7-Substituted Indoles (typically) | High Regioselectivity |

| Reissert Synthesis | o-Nitrotoluenes, Diethyl Oxalate | 1. NaOEt; 2. Reductive Cyclization (e.g., Zn/HOAc) | Indole-2-carboxylic acids | Good |

| Indoline Aromatization | 6-Nitroindoline, Alkyl Halides | NaH, DMF (room temp.) | N-Alkyl-6-nitroindoles | Good |

With the 6-nitroindole core established, the next key step is the introduction of the ethyl 2-oxoacetate group at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution. The most direct method for this transformation is the Friedel-Crafts acylation. nih.gov

This reaction involves treating the 6-nitroindole with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org The reaction proceeds through the generation of an electrophilic acylium ion which then attacks the C3 position of the indole ring. rsc.org A subsequent aqueous workup yields the desired this compound.

An alternative to using the highly reactive ethyl oxalyl chloride involves a two-step process starting with glyoxylic acid. The indole can first react with glyoxylic acid to form indole-3-glyoxylic acid. youtube.com This intermediate can then be esterified to produce the final ethyl ester. This method avoids harsh acylating agents but requires an additional synthetic step. The esterification can be achieved using standard methods, such as reaction with ethanol under acidic catalysis.

The derivatization of the indole-3-glyoxylic acid core is a versatile strategy. The carboxylic acid can be converted to a variety of amides by coupling with different amines, or to other esters by reacting with different alcohols. For instance, the reaction of indolylglyoxylic acid chloride derivatives with amines has been used to generate libraries of indolylglyoxylamides. acs.org

| Reaction | Indole Substrate | Reagent | Key Conditions | Product |

| Friedel-Crafts Acylation | 6-Nitroindole | Ethyl Oxalyl Chloride | Lewis Acid (e.g., AlCl₃) | This compound |

| Two-Step Acylation | 6-Nitroindole | 1. Glyoxylic Acid | 1. Acid or Base catalyst | 1. (6-Nitro-1H-indol-3-yl)(oxo)acetic acid |

| (6-Nitro-1H-indol-3-yl)(oxo)acetic acid | 2. Ethanol | 2. Acid catalyst (e.g., H₂SO₄) | 2. This compound | |

| Amide Formation | (Indol-3-yl)oxoacetyl chloride | Primary/Secondary Amine | Base | N-Substituted 2-(indol-3-yl)-2-oxoacetamide |

Chemo-, Regio-, and Stereoselective Synthesis of Related Structures

The synthesis of more complex structural analogues of this compound requires precise control over selectivity. This includes differentiating between functional groups, controlling the position of new substituents, and establishing specific stereochemistry.

The presence of multiple reactive sites in nitroindole derivatives, such as the nitro group, the ester, and various positions on the indole ring, necessitates chemoselective transformations. For example, the reduction of the nitro group to an amine is a common transformation that opens up a wide range of further functionalization possibilities. Achieving this reduction without affecting other reducible groups, like the ethyl ester, is a significant challenge.

Catalytic hydrogenation is a powerful tool for this purpose. The choice of catalyst and reaction conditions is crucial. For instance, iron(III)-based catalysts with a silane (B1218182) reducing agent have been shown to chemoselectively reduce nitroarenes in the presence of functionalities like esters, ketones, and nitriles. youtube.com This allows for the synthesis of ethyl 2-(6-amino-3-indolyl)-2-oxoacetate, a key intermediate for building more complex molecules. Other systems, like using a Hantzsch ester with a metal ion catalyst, can also achieve selective reduction of the nitro group over a conjugated double bond. nih.gov

Regiocontrol is paramount in indole chemistry. While the C3 position is the most electronically favored site for electrophilic attack, directing groups can be used to steer functionalization to other positions. For example, protecting the indole nitrogen with a bulky group can influence the regioselectivity of subsequent reactions. Furthermore, in systems like nitropyridones, the nitro group activates the ring for regioselective nucleophilic attack or Diels-Alder cycloadditions, providing a handle to control the functionalization of the six-membered ring. nih.gov

Many biologically active indole alkaloids are chiral. The synthesis of single enantiomers of structural analogues of this compound requires asymmetric synthesis strategies. These approaches aim to create one or more stereocenters with a high degree of stereocontrol.

One of the most powerful methods is catalytic asymmetric synthesis . This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for the asymmetric dearomatization of indoles. rsc.orgnih.gov For example, the CPA-catalyzed Friedel-Crafts reaction of indoles with electrophiles like enones can produce chiral indole derivatives with high enantioselectivity. nih.gov Similarly, chiral metal complexes, such as those involving copper or rhodium, can catalyze asymmetric alkylations and other transformations on the indole scaffold. nih.govrsc.org

Another strategy is the chiral pool synthesis , which utilizes readily available chiral molecules from nature as starting materials. For example, L-tryptophan, a natural amino acid, can be used as a chiral building block. Its inherent stereocenter can be carried through a synthetic sequence to produce complex chiral indole alkaloids, where the stereochemistry of the final product is dictated by the starting material.

Diastereoselective reactions are also employed, where an existing chiral center in the molecule influences the creation of a new stereocenter. For instance, a radical cascade cyclization has been developed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org Similarly, cascade reactions of tryptamine-derived isocyanides can produce complex polycyclic spiroindolines with high diastereoselectivity. rsc.org These methods are crucial for building the complex, three-dimensional structures found in many natural and synthetic bioactive indole derivatives.

The table below highlights some asymmetric strategies applicable to indole derivatives.

| Asymmetric Strategy | Methodology | Key Component | Outcome |

| Catalytic Asymmetric Synthesis | Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) or Chiral Metal Complex | Enantioenriched indole derivatives (high ee) |

| Catalytic Asymmetric Dearomatization | Reaction with electrophiles | Chiral Phosphoric Acid (CPA) | Switchable synthesis of chiral indolenines and fused indolines |

| Chiral Pool Synthesis | Use of natural chiral molecules | L-Tryptophan, (R)-Phenylglycinol | Enantiopure alkaloids and derivatives |

| Diastereoselective Cyclization | Radical cascade cyclization | Pre-existing chiral center or chiral auxiliary | Diastereomerically enriched polycyclic indoles |

Iii. Reaction Mechanisms and Chemical Transformations of Ethyl 2 6 Nitro 3 Indolyl 2 Oxoacetate

Reactivity Profiles of the Nitro Group

The nitro group at the C6 position of the indole (B1671886) ring is a versatile functional handle that can be transformed into various other groups or used to modulate the reactivity of the aromatic system.

The reduction of the aromatic nitro group is a fundamental transformation that provides access to a variety of valuable derivatives, most notably amines and hydroxylamines. The specific product obtained depends on the choice of reducing agent and reaction conditions.

Amination: The complete reduction of the nitro group to a primary amine is a common and high-yielding reaction. This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, drastically altering the electronic properties of the indole ring. Catalytic hydrogenation is a widely used method for this purpose. nih.govyoutube.com For instance, 6-nitroindole (B147325) can be reduced to 6-aminoindole (B160974) using catalysts like Palladium on carbon (Pd/C) or Raney Nickel in the presence of a hydrogen source, such as hydrogen gas or hydrazinium (B103819) monoformate. nih.govacs.org In a process for the catalytic hydrogenation of aromatic nitro compounds, the use of a noble metal catalyst like Pt/C in the presence of a vanadium compound such as NH₄VO₃ has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to cleaner and more efficient production of the corresponding amine. google.com

The resulting ethyl 2-(6-amino-3-indolyl)-2-oxoacetate is a key intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems. mdpi.comsigmaaldrich.com

Hydroxylamine Formation: Partial reduction of the nitro group can yield the corresponding 6-hydroxylamino derivative. This transformation is typically achieved using milder reducing agents or by carefully controlling the reaction conditions. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are classic choices for the reduction of aromatic nitro compounds to hydroxylamines. Phenylhydroxylamines are often produced via the catalytic reduction of aromatic nitro compounds, though this can be challenging as the reaction tends to proceed to the thermodynamically more stable amine. researchgate.net The formation of the N-hydroxylamino functional group is a key step in the metabolic pathways of many nitroaromatic compounds. wikipedia.org

The following table summarizes common reductive transformations applicable to the nitro group of Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate.

| Starting Material | Reagent and Conditions | Major Product |

| This compound | H₂, Pd/C, Ethanol (B145695) | Ethyl 2-(6-Amino-3-indolyl)-2-oxoacetate |

| This compound | Raney Ni, Hydrazine hydrate, Ethanol | Ethyl 2-(6-Amino-3-indolyl)-2-oxoacetate |

| This compound | Zn, NH₄Cl, Aqueous Ethanol | Ethyl 2-(6-Hydroxylamino-3-indolyl)-2-oxoacetate |

This table presents expected products based on established methods for the reduction of nitroarenes.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.org This property profoundly impacts the reactivity of the indole ring in two primary ways: deactivation towards electrophilic aromatic substitution and activation towards nucleophilic aromatic substitution.

Directing Effects in Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the benzene (B151609) ring towards attack by electrophiles by withdrawing electron density, making the ring less nucleophilic. youtube.comlibretexts.org Any electrophilic substitution that does occur is directed to the meta position relative to the nitro group. youtube.com In the context of the 6-nitroindole system, this deactivating effect makes further electrophilic substitution on the benzene portion of the indole ring (positions C4, C5, and C7) significantly more difficult than on the parent indole.

Activation in Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. wikipedia.orglibretexts.orgmasterorganicchemistry.com This is because the negatively charged intermediate (a Meisenheimer complex) formed during the reaction is stabilized by the resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. wikipedia.orgyoutube.com

In a study of 1-methoxy-6-nitroindole-3-carbaldehyde, a close analog of the title compound, the presence of the 6-nitro group was shown to greatly enhance the reactivity of the indole nucleus towards nucleophilic substitution at the C2 and C7 positions. clockss.org For example, reaction with dimethyl malonate in the presence of potassium tert-butoxide led to substitution at the C2 position in excellent yield. clockss.org This suggests that this compound could undergo similar SₙAr reactions, for instance, displacing a suitable leaving group at the C7 position.

Chemical Behavior of the Alpha-Ketoester Moiety

The α-ketoester (or glyoxylate) unit at the C3 position is characterized by two adjacent carbonyl groups: a ketone and an ester. Both are electrophilic and susceptible to attack by nucleophiles, leading to a variety of addition, condensation, and cyclization products.

The electrophilic nature of the two carbonyl carbons in the glyoxylate (B1226380) side chain allows for addition reactions with various nucleophiles, such as organometallic reagents. libretexts.org The reactivity of these reagents often dictates the outcome of the reaction.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily add to carbonyl groups. libretexts.org Their reaction with the α-ketoester moiety of this compound is expected to be complex due to the presence of two electrophilic centers.

Attack at the Ketone: The ketone carbonyl is generally more reactive than the ester carbonyl towards nucleophilic attack. Therefore, the initial attack of a Grignard reagent would likely occur at the α-keto position to form a tertiary alcohol after workup.

Attack at the Ester: Esters react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to eliminate the ethoxide leaving group, generating a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon workup. masterorganicchemistry.com

Given these pathways, the reaction of this compound with an excess of a Grignard reagent would likely lead to a diol product, resulting from the addition to both the keto and ester carbonyls. Selective reaction at the more reactive ketone position might be achievable by using one equivalent of the nucleophile at low temperatures.

Reaction with Organolithium and Gilman Reagents: Organolithium reagents are generally more reactive than Grignard reagents and would be expected to react similarly, adding to both carbonyl functions. youtube.com Less reactive organometallic reagents, such as Gilman cuprates (R₂CuLi), are known for their ability to perform conjugate additions, but in the case of α,β-unsaturated carbonyls. With saturated esters, they are generally less reactive; however, they can react with more reactive acyl chlorides, typically stopping after a single addition to yield a ketone. youtube.com

The glyoxylate unit is a valuable precursor for building fused heterocyclic systems through condensation and subsequent cyclization reactions. researchgate.netosi.lv A common strategy involves the reaction of the carbonyl groups with binucleophiles like hydrazines or diamines.

A particularly powerful synthetic route involves the initial reduction of the 6-nitro group to a 6-amino group, as described in section 3.1.1. The resulting ortho-aminoaryl ketoester can then undergo intramolecular cyclization. For example, the amidation of a related indole ester followed by intramolecular cyclization has been used to generate pyrazino[1,2-a]indole-1,3(2H,4H)-dione structures. mdpi.com Following this logic, reduction of the nitro group followed by reaction with an appropriate reagent could lead to the formation of a pyrazine (B50134) ring fused to the indole core.

The synthesis of pyrazino[1,2-a]indoles often involves the cyclization of an indole bearing a nucleophile on the nitrogen atom with an electrophilic group at the C2 position. nih.govresearchgate.net In a related fashion, the bifunctional nature of ethyl 2-(6-amino-3-indolyl)-2-oxoacetate (the reduced form of the title compound) presents an opportunity for intramolecular cyclization to form novel polycyclic systems.

The ester functionality of the α-ketoester moiety can be readily modified through hydrolysis or transesterification.

Hydrolysis: Basic or acidic hydrolysis of the ethyl ester will yield the corresponding carboxylic acid, 2-(6-Nitro-3-indolyl)-2-oxoacetic acid. This reaction is typically straightforward, for example, by heating with aqueous potassium hydroxide (B78521) in a solvent like acetone (B3395972). mdpi.com The resulting carboxylic acid provides another handle for further synthetic modifications, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other alkyl esters via transesterification. This is typically achieved by reacting the substrate with an excess of a different alcohol in the presence of an acid or base catalyst. For instance, the transesterification of ethyl indol-2-carboxylate to methyl indol-2-carboxylate was successfully carried out using sodium methoxide (B1231860) (NaOMe) in methanol. mdpi.com A similar protocol would be applicable to this compound. This reaction is often reversible, and using a large excess of the new alcohol drives the equilibrium toward the desired product. mdpi.com

The following table outlines expected products from hydrolysis and transesterification.

| Starting Material | Reagent and Conditions | Product |

| This compound | 1. KOH, H₂O, Acetone, Reflux2. H₃O⁺ | 2-(6-Nitro-3-indolyl)-2-oxoacetic acid |

| This compound | NaOMe, Methanol, Stir | Mthis compound |

This table presents expected products based on established methods for ester manipulation.

Reaction Mechanisms and Chemical Transformations of this compound

The chemical behavior of this compound is largely governed by the interplay of its constituent functional groups: the indole ring, the C6-nitro group, and the C3-glyoxylate side chain.

Reactivity of the Indole Nucleus

The indole ring system is characteristically electron-rich, predisposing it to electrophilic attack, most commonly at the C3 position. uomustansiriyah.edu.iq However, in the case of this compound, the substitution pattern dramatically alters this typical reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The presence of the strongly electron-withdrawing nitro group at the C6 position and the ethyl glyoxylate substituent at the C3 position deactivates the entire indole nucleus towards electrophilic aromatic substitution. The nitro group acts as a meta-director for any potential electrophilic attack on the benzene portion of the ring. youtube.com Consequently, electrophiles are directed away from the pyrrole (B145914) ring and toward the C4 and C7 positions.

Conversely, the electron-withdrawing nature of the nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution. This reaction, often proceeding via an addition-elimination mechanism (SNAAr) or through Vicarious Nucleophilic Substitution (VNS) of hydrogen, allows for the introduction of nucleophiles onto the electron-deficient aromatic system. nih.govclockss.org The VNS pathway is particularly notable as it allows for direct C-H functionalization. nih.gov Furthermore, the presence of the C3-glyoxylate group renders the C2 position of the indole ring electrophilic, making it a target for attack by strong, electron-rich nucleophiles. researchgate.net

| Reaction Type | Position(s) of Reactivity | Influencing Factors | Typical Reagents |

| Electrophilic Substitution | C4, C7 | Deactivation by NO₂ and C3-substituent; NO₂ is a meta-director. youtube.com | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂/FeBr₃), Acyl chlorides/AlCl₃ |

| Nucleophilic Substitution | C2, C5, C7 | Activation by NO₂ group; Electrophilicity of C2 due to C3-substituent. clockss.orgresearchgate.net | Organometallics, Amines, Alkoxides, Carbanions (for VNS). nih.gov |

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the indole ring retains its nucleophilic character and can be readily functionalized. This N-H proton is acidic and can be removed by a base to form an indolyl anion, which can then react with various electrophiles.

N-alkylation is a common transformation. For instance, the related compound ethyl indol-2-carboxylate has been successfully N-alkylated using potassium hydroxide in acetone followed by the addition of an alkylating agent. nih.gov This methodology is applicable to this compound, leading to various N-substituted derivatives such as Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate. bldpharm.com

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A protecting group is a reversibly attached moiety that masks the reactivity of the N-H group. organic-chemistry.org The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. Carbamates are frequently used to protect amine functionalities. organic-chemistry.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are valuable in complex syntheses. organic-chemistry.org

Below is a table of common protecting groups for the indole nitrogen.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF | Trifluoroacetic Acid (TFA); HCl |

| Benzyloxycarbonyl | Cbz | CbzCl, Base | H₂, Pd/C (Hydrogenolysis) |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C; Na/NH₃ (liquid) |

| Tosyl (p-toluenesulfonyl) | Ts | TsCl, Pyridine | Strong base (NaOH); Mg/MeOH |

Intramolecular and Intermolecular Cyclization Pathways

The functional groups on this compound make it a valuable precursor for constructing more complex, fused heterocyclic systems through cyclization reactions.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocycles often involves the strategic modification of the starting material to introduce reactive functionalities that can participate in ring-closing reactions. For example, the reduction of the C6-nitro group to an amino group provides a key nucleophile that can react with the C3-side chain or with an externally added reagent to build a new ring.

Intramolecular cyclization is a powerful strategy for forming fused systems. Research has shown that related structures, like N-acyl amides of 2-(nitromethyl)aniline, can undergo intramolecular cyclization to yield 3-nitroindoles, demonstrating the role of the nitro group in facilitating such ring formations. organic-chemistry.orgresearchgate.net Similarly, the title compound can be envisioned as a scaffold where a tethered nucleophile attacks the nitro-activated benzene ring to form a new fused ring system. clockss.org The chemistry of versatile precursors like isatins and nitroalkenes, which are well-known to produce fused indole derivatives such as indolothiazoles and triazinoindoles, provides a model for potential transformations of this compound. researchgate.netrsc.org

| Cyclization Strategy | Description | Potential Product Type |

| Reduction-Cyclization | The C6-nitro group is reduced to an amine, which then acts as an intramolecular nucleophile. | Pyrrolo[2,3-g]quinolines or other nitrogen-containing fused rings. |

| Intramolecular Nucleophilic Aromatic Substitution | A nucleophilic group, attached via the indole nitrogen or C3-side chain, displaces a hydrogen on the nitro-activated ring. clockss.org | Benzo-fused systems. |

| [3+2] Cycloaddition | The indole C2-C3 bond, activated by the substituents, can act as a dipolarophile in reactions with 1,3-dipoles. researchgate.net | Fused five-membered heterocyclic rings. |

| Tandem Reactions | The C3-glyoxylate moiety can be reacted with a binucleophile (e.g., hydrazine, hydroxylamine) to initiate a sequence of reactions leading to a fused heterocycle. | Pyrazolo[3,4-c]indoles, Isoxazolo[4,5-c]indoles. |

Rearrangement Reactions

While specific named rearrangement reactions for this compound are not extensively documented, the functional groups present suggest the potential for various molecular rearrangements under specific conditions. Many classical indole syntheses, such as the Fischer indole synthesis, notably proceed through a key sigmatropic rearrangement step. uomustansiriyah.edu.iq

Rearrangements involving the α-ketoester side chain are plausible. For example, under certain catalytic conditions, intermediates could be formed that undergo skeletal reorganization. Sigmatropic rearrangements, a class of pericyclic reactions, are also a possibility. For instance, organic-chemistry.orgsynarchive.com-sigmatropic rearrangements are known to occur in reactions involving ylides generated from diazo compounds and allylic species, highlighting a type of transformation that could be explored with suitably modified derivatives of the title compound. researchgate.net The investigation of such rearrangement pathways could unlock novel synthetic routes to unique and complex indole-based architectures.

Iv. Advanced Spectroscopic and Structural Characterization in Research of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, enabling the elucidation of the carbon-hydrogen framework.

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, offers fundamental insights into the molecular structure of Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons on the indole (B1671886) ring, the ethyl group of the ester, and the N-H proton of the indole. The electron-withdrawing nature of the nitro group at the C6 position and the oxoacetate group at the C3 position would cause downfield shifts (higher ppm values) for the aromatic protons.

Indole N-H Proton: A broad singlet is typically observed at a high chemical shift (δ > 10 ppm) due to the acidic nature of this proton.

Indole Aromatic Protons: The protons on the benzene (B151609) portion of the indole ring (H4, H5, H7) and the proton at the C2 position would appear in the aromatic region (δ 7.0-9.0 ppm). The H7 proton would likely appear as a doublet, coupled to H5. The H5 proton would show a doublet of doublets, being coupled to both H4 and H7. The H4 proton, adjacent to the nitro group, would be significantly deshielded and appear as a doublet. The H2 proton on the pyrrole (B145914) ring would appear as a distinct singlet.

Ethyl Group Protons: The ethyl ester would give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), typically in the upfield region of the spectrum (δ 1.0-4.5 ppm).

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | > 10.0 | Broad Singlet | N/A |

| H2 | ~8.5 | Singlet | N/A |

| H7 | ~8.3 | Doublet | ~2.0 |

| H5 | ~8.1 | Doublet of Doublets | ~9.0, ~2.0 |

| H4 | ~7.8 | Doublet | ~9.0 |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. The carbonyl carbons of the ester and ketone groups are characteristically found far downfield.

Carbonyl Carbons: Two distinct signals would be expected in the downfield region (δ 160-190 ppm) for the ketone and ester carbonyl carbons.

Indole Aromatic and Vinylic Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region (δ 100-150 ppm). The carbon atom C6, attached to the nitro group, would be significantly deshielded.

Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group would appear in the upfield region (δ 10-70 ppm).

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~185 |

| C=O (Ester) | ~165 |

| C6 | ~145 |

| C7a | ~138 |

| C3a | ~135 |

| C2 | ~130 |

| C3 | ~118 |

| C5 | ~117 |

| C4 | ~115 |

| C7 | ~112 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity of the protons on the indole ring (e.g., the coupling between H4, H5, and H7) and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of each proton signal to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₂H₁₀N₂O₅ can be compared to the experimentally measured mass to confirm the elemental composition with high confidence.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₁₂H₁₁N₂O₅⁺) | 263.0662 |

| [M+Na]⁺ (C₁₂H₁₀N₂O₅Na⁺) | 285.0482 |

| [M]⁺˙ (C₁₂H₁₀N₂O₅⁺˙) | 262.0584 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of the entire ethyl ester group.

Cleavage between the two carbonyl groups.

Loss of the nitro group (NO₂).

Fragmentation of the indole ring itself.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the indole (~3300 cm⁻¹).

C-H stretching of the aromatic ring and ethyl group (~2850-3100 cm⁻¹).

C=O stretching of the ketone and ester groups (a strong, distinct band or two closely spaced bands around 1680-1750 cm⁻¹).

N-O stretching of the nitro group (two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹).

C-N and C-O stretching in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. This technique is useful for characterizing compounds with conjugated π-systems. The extended conjugation of the indole ring system, further influenced by the nitro and oxoacetate substituents, would result in characteristic absorption maxima in the UV region. The position and intensity of these absorptions provide insight into the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational energies of specific bonds. A detailed examination of the IR spectrum of this compound would reveal characteristic absorption bands that confirm its molecular structure.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (indole) | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (ester) | 1750-1735 | Stretching |

| C=O (keto) | 1690-1650 | Stretching |

| C=C (aromatic) | 1620-1450 | Stretching |

| NO₂ (nitro) | 1550-1500 and 1370-1300 | Asymmetric and Symmetric Stretching |

| C-O (ester) | 1300-1000 | Stretching |

Note: The exact positions of these peaks can be influenced by the electronic environment within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated systems and chromophores. For this compound, the indole nucleus, the nitro group, and the α-ketoester functionality all contribute to its UV-Vis spectrum.

| Electronic Transition | Typical λmax Range (nm) | Chromophore |

| π → π | 200-400 | Indole ring, nitro group, carbonyl groups |

| n → π | 300-500 | Carbonyl groups, nitro group |

Note: The specific λmax values are dependent on the solvent used for the analysis.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Elucidation of Molecular Geometry and Conformation in Solid State

A single-crystal X-ray diffraction analysis of this compound would yield a detailed molecular structure. This would confirm the planarity of the indole ring system and provide the precise bond lengths and angles for all constituent atoms. Key parameters that would be determined include:

The geometry around the carbonyl carbons.

The orientation of the ethyl ester group relative to the indole ring.

The dihedral angle between the plane of the indole ring and the nitro group.

| Parameter | Description |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | The angles formed between three connected atoms (e.g., O=C-C). |

| Torsion Angles | The angles describing the rotation around a chemical bond. |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, potential intermolecular interactions would include:

Hydrogen bonding involving the indole N-H group.

π-π stacking interactions between the aromatic indole rings of adjacent molecules.

Dipole-dipole interactions arising from the polar nitro and carbonyl groups.

Understanding these interactions is crucial for comprehending the solid-state properties of the compound, such as its melting point and solubility.

V. Computational and Theoretical Chemistry Studies on Ethyl 2 6 Nitro 3 Indolyl 2 Oxoacetate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the properties of indole (B1671886) derivatives. nih.govresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or cc-pVTZ, are employed to optimize molecular geometry and calculate various molecular parameters. nih.govresearchgate.netscielo.org.za

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate.

Electronic Structure and Molecular Orbitals : The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between HOMO and LUMO, known as the energy gap, indicates the molecule's chemical reactivity and kinetic stability. scielo.org.za A small energy gap suggests that charge transfer can easily occur within the molecule. scielo.org.za For instance, in a study on indole-3-carboxylic acid, the HOMO-LUMO energy gap was computed to be 5.614 eV. researchgate.net In heteroaromatic systems, the energy difference between the LUMO of an electrophile and the HOMO of the indole derivative can predict reaction feasibility, with smaller gaps favoring the interaction. nih.gov

Charge Distribution and NBO Analysis : Natural Bond Orbital (NBO) analysis provides insights into charge delocalization and intramolecular interactions. ijrar.org It evaluates hyperconjugative interactions, such as the stabilization energy between lone-pair electrons and antibonding orbitals, which indicates the intensity of charge transfer within the molecule. researchgate.net For example, in indole-3-carboxylic acid, significant stabilization energy (173.12 kcal/mol) was found between the lone pair on a nitrogen atom and an adjacent antibonding carbon orbital. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting reactivity. researchgate.netsemanticscholar.org

DFT calculations are widely used to predict and corroborate experimental spectroscopic data for indole derivatives.

Vibrational Spectroscopy (IR) : Theoretical calculations can predict the vibrational frequencies of a molecule in its ground state. ijrar.org These calculated frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra. ijrar.org For example, in studies of ethyl indole-2-carboxylate, C-H stretching modes of the phenyl ring were identified and calculated values showed good agreement with experimental bands. ijrar.org The potential energy distribution (PED) is used to assign specific vibrational modes to the calculated frequencies. scielo.org.zanih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. scielo.org.zanih.gov These theoretical values are then compared with experimental data, often showing strong correlation. nih.gov For a related thiazolidinone compound, the calculated chemical shift for a carbon atom adjacent to a carbonyl group was 159.32 ppm, comparable to the experimental value of 165.87 ppm. scielo.org.za

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions responsible for UV-Vis absorption. scielo.org.za This method can predict the absorption wavelengths (λmax) by analyzing the transitions between molecular orbitals, such as the HOMO to LUMO transition. researchgate.net For indole-3-carboxylic acid, the calculated cut-off wavelength was 300 nm. researchgate.net

| Property | Method | Typical Findings for Indole Derivatives |

| IR Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculated vibrational modes for C-H, N-H, and C=O stretching show good agreement with experimental FT-IR spectra. researchgate.netijrar.org |

| NMR Shifts | GIAO | Predicted ¹H and ¹³C chemical shifts correlate well with experimental spectra, aiding in structural confirmation. scielo.org.zamdpi.com |

| UV-Vis Absorption | TD-DFT | Calculation of electronic transitions helps to interpret experimental UV-Vis spectra and determine the HOMO-LUMO gap. scielo.org.zaresearchgate.net |

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving indoles. nih.gov By modeling the potential energy surface, researchers can identify transition states and intermediates to determine the most likely reaction pathway. nih.gov

For example, in the reaction of nitrosoalkenes with indole, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate the regioselectivity. nih.gov The calculations showed that the pathway leading to a 3-alkylated indole product involved a lower energy transition state compared to the pathway for C2 alkylation. nih.gov The cycloadduct intermediate in the C3 alkylation pathway was also found to be more stable. nih.gov This theoretical prediction aligns with experimental results, demonstrating the utility of transition state analysis in understanding the reactivity of the indole nucleus. nih.gov

Molecular Dynamics and Docking Simulations (focused on mechanistic interactions)

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.govresearchgate.net Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov

Binding Mode Analysis : Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site of a protein. researchgate.netnih.gov For instance, docking studies of indole-2-carboxamide derivatives with a protein kinase revealed that the 2-phenylindole (B188600) scaffold binds deep within a hydrophobic pocket, while substitutions at the fifth position of the indole can form halogen bonds with hinge region residues. nih.gov

Target Identification : In studies of other nitro-indole compounds, molecular docking has been used to identify potential targets. For example, 4-nitro-1H-indole-carboxaldehyde was shown to have good inhibitory activity against the RAS protein, a target in lung cancer. researchgate.net Similarly, various indole derivatives have been docked into the active sites of targets like the serotonin (B10506) transporter (SERT), DNA topoisomerase, and the translocator protein (TSPO). nih.govnih.govmdpi.com The presence of the nitro group on the indole ring has been shown to influence binding affinity for certain receptors. nih.gov

Before docking, it is essential to understand the molecule's conformational flexibility.

Conformational Analysis : A molecule like this compound can exist in multiple conformations due to the rotation around its single bonds. Computational methods are used to explore this conformational landscape to find low-energy, stable structures. scirp.org

Energetic Minimization : The geometry of the molecule is optimized to find the structure with the minimum potential energy. ijrar.org This is a standard step in all quantum chemical calculations and is crucial for obtaining accurate predictions of molecular properties and interaction energies. nih.govscirp.org For example, in a study of boronic acid derivatives, DFT calculations found that one conformer was more stable than others by 2-3 kcal/mol in the gas phase. scirp.org This optimized structure is then used as the starting point for docking simulations to ensure that the predicted binding mode is energetically favorable.

Development of Predictive Models for Biological Target Affinity and Activity

The development of predictive QSAR models is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, various QSAR approaches have been successfully applied, ranging from two-dimensional (2D-QSAR) to more complex three-dimensional (3D-QSAR) and four-dimensional (4D-QSAR) methods.

In a typical QSAR study on indole derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is used. This data is then divided into a training set, for building the model, and a test set, for validating its predictive power. For instance, in studies of indole glyoxamide derivatives as HIV-1 attachment inhibitors, 4D-QSAR models have been developed. jcsp.org.pk These models incorporate the conformational flexibility of the ligands, enhancing their predictive accuracy. jcsp.org.pk The robustness of such models is often evaluated using statistical parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² for the external test set. jcsp.org.pknih.gov

For a hypothetical QSAR model for this compound and its analogues, the biological activity data would be correlated with calculated molecular descriptors. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| r² | Squared correlation coefficient | > 0.6 |

| q² | Cross-validated squared correlation coefficient | > 0.5 |

| Predictive r² | Predictive ability for an external test set | > 0.5 |

| F-test | Statistical measure of the model's significance | High value |

| p-value | Probability of observing the results by chance | < 0.05 |

Identification of Physicochemical Descriptors Influencing Molecular Interactions

A critical outcome of QSAR studies is the identification of key physicochemical descriptors that govern the interaction between a ligand and its biological target. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. By understanding which descriptors positively or negatively influence biological activity, medicinal chemists can make more informed decisions in the design of new molecules.

In the context of indole derivatives, studies have highlighted the importance of several types of descriptors:

Electronic Descriptors: These describe the distribution of electrons within the molecule and are crucial for interactions such as hydrogen bonding and electrostatic interactions. The presence of the electron-withdrawing nitro group at the 6-position of the indole ring in this compound, for example, would significantly impact its electronic properties. In some QSAR studies on related compounds, the presence of electron-rich atoms has been found to be favorable for affinity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule and are important for ensuring a good fit within the binding pocket of a target protein. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for mapping the steric requirements of a binding site. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule and describe aspects such as branching and connectivity.

The specific descriptors that would be most influential for the biological activity of this compound would depend on its specific biological target. A comprehensive QSAR study would typically involve the calculation of a wide range of descriptors and the use of statistical methods to select the most relevant ones for building a predictive model.

Table 2: Common Molecular Descriptors in QSAR Studies and Their Significance

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Distribution of charge, potential for electrostatic interactions |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule, steric hindrance |

| Hydrophobic | LogP | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier Shape Indices | Molecular connectivity, branching, and shape |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | 3D spatial distribution of steric, electrostatic, and other fields |

Vi. Research Applications and Mechanistic Investigations of Ethyl 2 6 Nitro 3 Indolyl 2 Oxoacetate and Its Derivatives

Role as a Chemical Intermediate in Complex Organic Synthesis

The reactivity of the α-ketoester functionality in Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate makes it a pivotal building block for the synthesis of a wide array of molecules, ranging from pharmaceutical lead compounds to diverse heterocyclic systems. Its utility stems from the ability of the dual carbonyl groups to participate in various condensation and cyclization reactions.

The indole (B1671886) nucleus is a "privileged" structure in drug discovery, and functionalized indoles like this compound are key starting materials for pharmaceutically important intermediates. derpharmachemica.com The α-ketoester moiety can be readily transformed into amides, known as indolylglyoxyamides, which are precursors to a variety of bioactive compounds. For instance, the synthesis of indolyl oxoacetamide analogs has been explored for developing potential pancreatic lipase (B570770) inhibitors. nih.gov Furthermore, the nitro group at the 6-position offers a strategic point for chemical modification. It can be reduced to an amino group, which can then be functionalized to introduce new pharmacophores or to modulate the electronic properties and biological activity of the resulting molecule. This approach is critical in lead optimization, where fine-tuning of the molecular structure is necessary to enhance potency and selectivity for a biological target. The synthesis of 2-aminoindole derivatives, often starting from 2-nitroindole precursors, is a key strategy for developing molecules like monoamine oxidase inhibitors for potential use in treating Alzheimer's disease. google.com

The 1,2-dicarbonyl structure of this compound is ideally suited for the synthesis of various fused and unfused heterocyclic rings.

Quinoxalines: One of the most classic applications of α-dicarbonyl compounds is in the synthesis of quinoxalines through condensation with ortho-phenylenediamines. nih.gov This reaction typically proceeds under mild conditions and can be catalyzed by various agents like alumina-supported heteropolyoxometalates, providing a straightforward route to indolyl-substituted quinoxalines. nih.gov These products are themselves of interest due to the broad spectrum of biological activities associated with the quinoxaline (B1680401) scaffold.

Pyrroles: The construction of pyrrole (B145914) rings can be achieved through various multicomponent reactions where arylglyoxals, structurally related to the title compound, are key starting materials. semanticscholar.org For example, reactions involving arylglyoxals, amines, and dialkyl acetylenedicarboxylates provide a pathway to highly substituted pyrroles. semanticscholar.org While not a direct use of the title compound, this demonstrates the synthetic potential of the indolyl-glyoxal motif in building other heterocyclic systems.

Indolyl-Heterocycles: The reactivity of the indole core itself, combined with the functional handles of the side chain, allows for the creation of more complex indolyl-heterocycles. For example, the reaction of indole derivatives with nitrosoalkenes can lead to the formation of oxazine (B8389632) rings, which subsequently rearrange. nih.gov The Pictet-Spengler reaction, a condensation of a tryptamine (B22526) equivalent with an aldehyde or ketone, is another powerful tool for creating ring-fused indole derivatives like β-carbolines. nih.gov The amino derivative of this compound could serve as a precursor for such transformations.

Exploration of Biological Activity and Molecular Mechanisms

Derivatives of this compound, especially the corresponding amides (indolylglyoxyamides), have been the subject of extensive research to uncover their potential as modulators of various biological targets.

The indole scaffold is a common feature in many enzyme inhibitors, and derivatives of the title compound have been investigated against several important enzyme classes.

Carbonic Anhydrases (CAs): Indole-based sulfonamides have been identified as highly potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Studies on indole-1,2,3-triazole chalcone (B49325) hybrids showed that some derivatives exhibited nanomolar inhibition constants against the hCA I isoform, in some cases being more potent than the standard drug acetazolamide. unifi.it Conversely, other series of indole derivatives have been investigated as carbonic anhydrase activators (CAAs), with some showing promising selectivity for the brain-associated hCA VII isoform. tandfonline.comnih.gov

Tubulin Polymerization: A significant area of research has focused on indole derivatives as agents that interfere with microtubule dynamics, a key target in cancer therapy. eurekaselect.com Indolylglyoxyamides are among the classes of indole compounds that have demonstrated potent inhibition of tubulin polymerization. tandfonline.com These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule assembly and leading to cell cycle arrest in the G2/M phase. tandfonline.comrsc.org Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring and the amide nitrogen are crucial for potency. nih.govnih.gov

Kinases: Kinases are critical regulators of cellular signaling and are major targets in oncology. nih.gov The indole and 2-oxoindole scaffolds are central to many clinically approved kinase inhibitors. ekb.eg Derivatives have been designed to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov For example, N-substituted iso-indigo compounds, which contain an indole core, have been evaluated as CDK2 inhibitors. nih.gov The versatility of the indole moiety allows for the development of compounds that can target multiple kinases, a strategy employed in designing modern anticancer agents. cancertreatmentjournal.com

Enzyme Inhibition by Indole Derivatives

| Enzyme Target | Indole Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Carbonic Anhydrase (e.g., hCA I) | Indole-1,2,3-triazole chalcone hybrids | Nanomolar inhibition constants (Kis), some more potent than Acetazolamide. | unifi.it |

| Tubulin Polymerization | Indolylglyoxyamides | Potent inhibition of tubulin assembly, binding to the colchicine site. | tandfonline.com |

| Tubulin Polymerization | 2-Aryl-3-aroylindoles | Inhibition of tubulin polymerization and induction of G2/M arrest in cancer cells. | tandfonline.com |

| Kinases (PI3K, CDK, EGFR) | Indolyl-hydrazones | Significant inhibition of multiple kinases including PI3K-α, PI3K-β, and CDK2. | nih.gov |

| Pancreatic Lipase | Indolyl oxoacetamides | Identified as reversible, competitive inhibitors with IC50 values in the low micromolar range. | nih.gov |

Derivatives of indol-3-ylglyoxylyl structures have been synthesized and evaluated for their ability to interact with the benzodiazepine (B76468) receptor (BzR), an allosteric modulatory site on the GABA-A receptor complex. acs.orgmdpi.com Research into these compounds has helped to define the structure-activity relationships (SAR) for binding to this important central nervous system target. acs.orgdocumentsdelivered.com Studies have shown that the nature and position of substituents on the indole ring and the side chain can determine the affinity and the pharmacological profile of the compound, leading to molecules that act as agonists or inverse agonists at the receptor. acs.org For example, N-(indol-3-ylglyoxylyl) amino acid derivatives were found to be specific inhibitors of benzodiazepine receptor binding, demonstrating stereoselective interactions. mdpi.com This line of research highlights the potential of the indole-glyoxylate scaffold as a template for designing CNS-active agents. nih.gov

The biological activity of these compounds is ultimately determined by their ability to modulate cellular pathways. In vitro studies have provided insight into the molecular events triggered by these indole derivatives.